(3-Bromopropyl)diphenylsulfonium Tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromopropyl)diphenylsulfonium tetrafluoroborate is a chemical compound with the molecular formula C15H16BBrF4S and a molecular weight of 395.06 g/mol . It is a sulfonium salt that contains a bromopropyl group and a diphenylsulfonium cation paired with a tetrafluoroborate anion. This compound is known for its use in various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopropyl)diphenylsulfonium tetrafluoroborate typically involves the reaction of diphenylsulfonium salts with 3-bromopropyl halides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. Quality control measures, such as NMR, HPLC, and GC, are employed to verify the purity and composition of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromopropyl)diphenylsulfonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromopropyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The sulfonium group can participate in redox reactions, altering the oxidation state of the compound.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new chemical bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yields and selectivity .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonium salts with different alkyl groups, while oxidation reactions can produce sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
(3-Bromopropyl)diphenylsulfonium tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonium groups into molecules, which can alter their reactivity and properties.
Biology: The compound is used in studies involving the modification of biomolecules, such as proteins and nucleic acids, to investigate their functions and interactions.
Medicine: Research on this compound includes its potential use in drug development and as a tool for studying disease mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique reactivity can be leveraged to create new products
Wirkmechanismus
The mechanism of action of (3-Bromopropyl)diphenylsulfonium tetrafluoroborate involves its ability to act as an electrophile, reacting with nucleophiles to form new chemical bonds. The sulfonium group can stabilize positive charges, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Chloropropyl)diphenylsulfonium Tetrafluoroborate: Similar in structure but contains a chlorine atom instead of a bromine atom.
Diphenyliodonium Tetrafluoroborate: Contains an iodine atom and is used in similar types of reactions.
Uniqueness
(3-Bromopropyl)diphenylsulfonium tetrafluoroborate is unique due to the presence of the bromopropyl group, which imparts specific reactivity and properties to the compound.
Eigenschaften
Molekularformel |
C15H16BBrF4S |
---|---|
Molekulargewicht |
395.1 g/mol |
IUPAC-Name |
3-bromopropyl(diphenyl)sulfanium;tetrafluoroborate |
InChI |
InChI=1S/C15H16BrS.BF4/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;2-1(3,4)5/h1-6,8-11H,7,12-13H2;/q+1;-1 |
InChI-Schlüssel |
WZFURCDVULMJIG-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[S+](CCCBr)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.